molecular formula C14H9FO4 B6401241 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% CAS No. 1261965-94-9

6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%

Cat. No. B6401241
CAS RN: 1261965-94-9
M. Wt: 260.22 g/mol
InChI Key: UDNOJIIVRZSXFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (6-F-2-MDPB) is a synthetic phenolic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 183-185°C and a solubility of 0.3 g/ml in water. 6-F-2-MDPB is a fluorinated analog of the widely used reagent 2-(3,4-methylenedioxyphenyl)benzoic acid (2-MDPB). 6-F-2-MDPB is an important intermediate for the synthesis of various organic compounds and is widely used in the pharmaceutical and agrochemical industries.

Scientific Research Applications

6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a versatile compound that can be used in a variety of scientific research applications. It is a key intermediate in the synthesis of biologically active compounds such as the serotonin reuptake inhibitor fluoxetine (Prozac) and the antifungal agent fluconazole. 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is also used in the synthesis of anti-inflammatory drugs such as ibuprofen and naproxen. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is used in the synthesis of pharmaceuticals such as the anti-cancer drug imatinib and the antidiabetic drug glimepiride.

Mechanism of Action

6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% acts as an inhibitor of the enzyme cyclooxygenase (COX). COX is responsible for the production of prostaglandins, which are hormones that regulate inflammation, pain, and fever. By inhibiting the activity of COX, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% reduces the production of prostaglandins and thus reduces inflammation, pain, and fever.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% are due to its ability to inhibit the activity of COX. This inhibition of COX results in a decrease in the production of prostaglandins, which in turn reduces inflammation, pain, and fever. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% has been shown to have anti-tumor effects in animal models.

Advantages and Limitations for Lab Experiments

The use of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in laboratory experiments has several advantages. It is a relatively inexpensive compound and is readily available from chemical suppliers. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a stable compound and can be stored for long periods of time. However, there are some limitations to its use. 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is a toxic compound and should be handled with care. In addition, the synthesis of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% requires the use of hazardous chemicals and should be performed in a well-ventilated area.

Future Directions

The use of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% in scientific research is still in its early stages and there are many potential future directions for its use. One potential application is in the development of new drugs for the treatment of cancer and other diseases. In addition, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to develop new compounds for the treatment of inflammation and pain. Finally, 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% could be used to develop new compounds for the treatment of neurological disorders such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

The synthesis of 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% is achieved through a Friedel-Crafts acylation reaction of benzene with 2-fluoro-3,4-methylenedioxyaniline (2-F-MDXA) in the presence of anhydrous aluminum chloride as the catalyst. The reaction is carried out in a solvent mixture of toluene and ethanol at a temperature of 80°C for 3 hours. The reaction yields 6-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% as a white crystalline solid with a purity of 95%.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-6-fluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-3-1-2-9(13(10)14(16)17)8-4-5-11-12(6-8)19-7-18-11/h1-6H,7H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNOJIIVRZSXFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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